![molecular formula C18H21ClN2O2 B2644771 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 952966-50-6](/img/structure/B2644771.png)
2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide” is also known as Meclofenoxate . It is a central nervous system stimulant that mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition . It is an effective drug for stimulating the spirit and inhibiting fatigue .
Synthesis Analysis
Meclofenoxate can be prepared by esterification of p-chlorophenoxyacetic acid, dimethylaminoethanol, m-xylene, and p-toluenesulfonic acid . The synthesis involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether . Then, acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .Molecular Structure Analysis
The molecular formula of the compound is C12H16ClNO3 . The molecular weight is 257.71 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Meclofenoxate include etherification and acylation . The etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether . The acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .Physical And Chemical Properties Analysis
Meclofenoxate has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr) . Its density is 1.2038 (rough estimate) and refractive index is 1.5200 (estimate) . The pKa value is 8.17±0.28 (Predicted) .Scientific Research Applications
- Research Findings : An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH2 demonstrated rapid adsorption of 2-methyl-4-chlorophenoxy acetic acid (MCPA) , a common herbicide. UiO-66-NH2 exhibited high adsorption capacity (up to 300.3 mg/g at 25°C) and excellent reusability without significant loss of capacity .
Adsorption of Herbicides
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQFLQXWKZGOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide |
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